![molecular formula C9H15N5 B13060870 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a complex organic compound with the molecular formula C9H15N5. It is known for its unique structure, which includes multiple nitrogen atoms and a tricyclic framework. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitrogen-containing compounds, while reduction can lead to simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves its interaction with various molecular targets. The compound’s multiple nitrogen atoms allow it to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence biological pathways and chemical reactions, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-amino-8-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one: Shares a similar tricyclic structure but with different functional groups.
11,13-dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione: Another related compound with a similar framework but different substituents.
Uniqueness
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H15N5 |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-3,5-diene |
InChI |
InChI=1S/C9H15N5/c1-6-12-9-11-5-7-4-10-3-2-8(7)14(9)13-6/h7-8,10H,2-5H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
YNNMZFOKRZUTPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C3CCNCC3CNC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


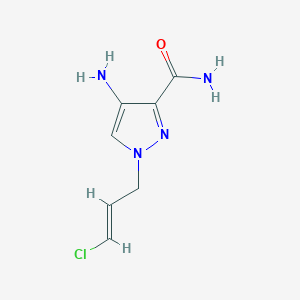
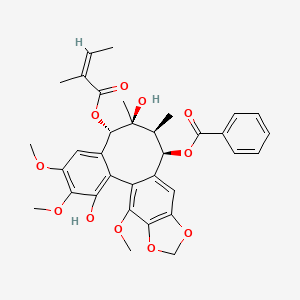
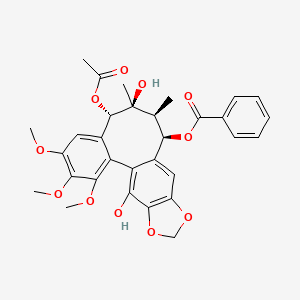
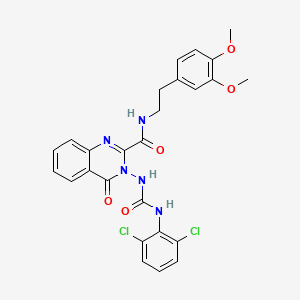
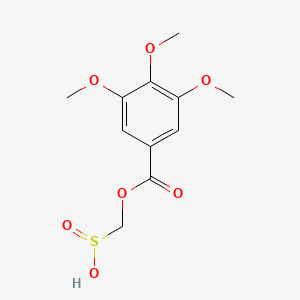
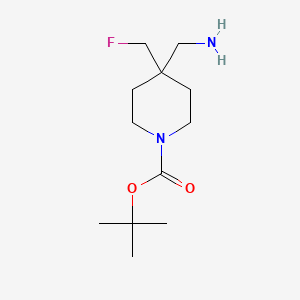
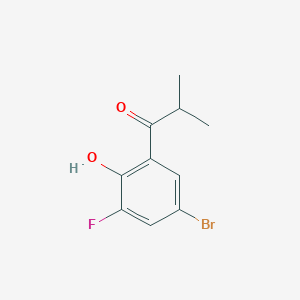
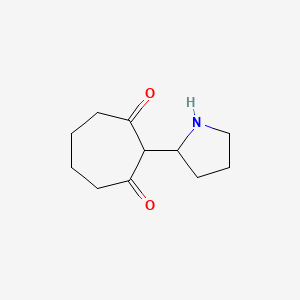
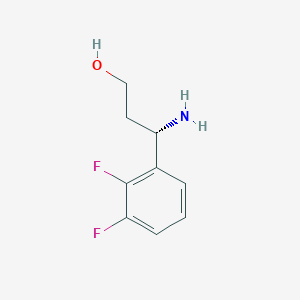
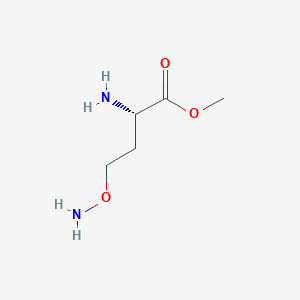
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)

![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)

